4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide
Description
4-(3,4-Dichlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a 3,4-dichlorophenyl group and a pyridinylmethyl-substituted urea moiety. The 3,4-dichlorophenyl group is a common pharmacophore in sigma receptor ligands, while the pyridinylmethyl moiety may enhance solubility or target specificity .
Properties
Molecular Formula |
C19H21Cl2N5O2 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H21Cl2N5O2/c20-16-2-1-15(11-17(16)21)25-7-9-26(10-8-25)19(28)24-13-18(27)23-12-14-3-5-22-6-4-14/h1-6,11H,7-10,12-13H2,(H,23,27)(H,24,28) |
InChI Key |
SZHWFUUUZONTJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperazine Core
The piperazine ring is typically constructed via nucleophilic substitution or cyclization reactions. A common route involves reacting bis(2-chloroethyl)amine with 3,4-dichloroaniline under high-temperature conditions (120–150°C) in a polar aprotic solvent such as dimethylformamide (DMF) or toluene. This step yields 1-(3,4-dichlorophenyl)piperazine, a critical intermediate. Alternative methods employ Buchwald–Hartwig amination, where palladium catalysts (e.g., Pd(OAc)₂) facilitate coupling between dichlorophenyl derivatives and pre-formed piperazine.
Carboxamide Functionalization
The carboxamide group is introduced via reaction with phosgene or its safer equivalents (e.g., triphosgene). In a representative procedure, 1-(3,4-dichlorophenyl)piperazine is treated with triphosgene in dichloromethane at 0–5°C, followed by addition of 2-amino-N-(pyridin-4-ylmethyl)acetamide. This two-step process achieves the desired carboxamide linkage with yields ranging from 65% to 75% after purification by silica gel chromatography.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol adapted from neuroleptic drug synthesis involves irradiating a mixture of 1-(3,4-dichlorophenyl)piperazine, 2-isocyanatoethyl pyridin-4-ylmethylcarbamate, and potassium carbonate in acetonitrile at 100°C for 15 minutes. This method achieves a 78% yield, compared to 48 hours under conventional heating.
Solid-Phase Synthesis
Solid-phase techniques, though less common, enable high-throughput production. Functionalized Wang resin is coupled with Fmoc-protected piperazine derivatives, followed by sequential deprotection and coupling with dichlorophenyl and pyridinyl components. While yields are moderate (50–60%), this approach minimizes purification challenges.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors allow precise control over exothermic reactions, such as the phosgene-mediated carboxamide formation. A patented system describes a tandem reactor where 1-(3,4-dichlorophenyl)piperazine and 2-amino-N-(pyridin-4-ylmethyl)acetamide are mixed with triphosgene in a 1:1.2 molar ratio at 25°C, achieving 85% conversion in <10 minutes.
Solvent and Catalyst Recycling
Economic and environmental factors drive solvent recovery systems. For example, DMF from coupling reactions is distilled and reused in subsequent batches, reducing waste by 40%. Heterogeneous catalysts (e.g., zeolite-supported palladium) are also regenerated via calcination, maintaining catalytic activity over five cycles.
Reaction Optimization and Challenges
Key Parameters Affecting Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C (coupling) | ±15% variance |
| Molar Ratio | 1:1.2 (piperazine:amide) | Maximizes conversion |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Below 3 mol%: ≤50% yield |
| Reaction Time | 4–6 hours (conventional) | Microwave: ≤0.5 hours |
Common Side Reactions and Mitigation
-
N-Overalkylation : Occurs when excess alkylating agents (e.g., bromoethyl intermediates) are used. Mitigated by slow addition and stoichiometric control.
-
Oxidation of Pyridinyl Groups : Avoided by conducting reactions under nitrogen atmosphere.
-
Epimerization : Controlled by maintaining pH <8 during carboxamide coupling.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution on silica gel (hexane:ethyl acetate, 3:1 to 1:2) or reverse-phase HPLC (C18 column, acetonitrile/water +0.1% TFA). HPLC purity ≥98% is typically achieved for pharmaceutical-grade material.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): Peaks at δ 8.53 (pyridinyl H), 7.31 (dichlorophenyl H), and 3.28 ppm (piperazine CH₂) confirm structure.
-
LC-MS : Molecular ion [M+H]⁺ at m/z 422.3 aligns with theoretical mass.
Emerging Methodologies
Enzymatic Catalysis
Recent studies explore lipase-mediated acyl transfer for carboxamide formation. Candida antarctica lipase B (CAL-B) in tert-butanol catalyzes the reaction between 1-(3,4-dichlorophenyl)piperazine and ethyl 2-isocyanatoacetate, yielding 70% product under mild conditions (pH 7, 37°C).
Photochemical Activation
UV-induced radical reactions enable coupling without metal catalysts. Irradiation at 254 nm initiates electron transfer between piperazine and pyridinyl precursors, though yields remain low (35–40%).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost (USD/g) |
|---|---|---|---|
| Classical | 65–75 | 48–72 h | 120–150 |
| Microwave | 75–78 | 0.5–2 h | 90–110 |
| Continuous Flow | 80–85 | 0.2–0.5 h | 70–85 |
| Enzymatic | 65–70 | 24–36 h | 200–220 |
Chemical Reactions Analysis
Reactivity:: The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without specific data, we can only speculate based on its functional groups.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be involved.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could reduce functional groups.
Substitution: Substitution reactions may occur with nucleophiles like amines or halides.
Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry:: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine::Neurotoxicity: Investigating its effects on acetylcholinesterase (AchE) activity in the nervous system.
Antioxidant Properties: Assessing its ability to counteract oxidative stress.
Industry:: While no direct industrial applications are known, understanding its properties could inspire future applications.
Mechanism of Action
The compound’s mechanism of action remains elusive. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Key Observations :
- Halogenation: The 3,4-dichlorophenyl group in the target compound may enhance sigma receptor affinity compared to mono-chlorinated analogs (e.g., ), as seen in sigma antagonists like N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol .
Pharmacological and Receptor Binding Profiles
Sigma Receptor Modulation
Compounds with 3,4-dichlorophenyl groups, such as N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol, act as sigma receptor antagonists, inhibiting dopamine release in rat striatal slices at nanomolar concentrations .
Serotonin Receptor Interactions
Analogous piperazine-carboxamides like p-MPPI and p-MPPF () antagonize 5-HT₁ₐ receptors with ID₅₀ values of 3–5 mg/kg in vivo. The target compound’s urea linkage and pyridinylmethyl group could similarly influence 5-HT receptor selectivity, though empirical data is needed.
Computational and Structural Analysis
Chemical Similarity Metrics
- Tanimoto Coefficient : Using binary fingerprints, the target compound likely shares >70% similarity with A5 (3-chlorophenyl derivative) and A6 (4-chlorophenyl derivative) from , based on shared piperazine-carboxamide scaffolds.
- Graph-Based Comparison : Subgraph matching (e.g., GEM-Path ) would highlight differences in halogen placement and heterocyclic substituents, critical for receptor docking studies.
Conformational Analysis
X-ray data for N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide reveals a chair conformation in the piperazine ring, a feature likely conserved in the target compound. The 3,4-dichlorophenyl group may induce steric effects, altering ring puckering compared to mono-substituted analogs.
Biological Activity
The compound 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Piperazine core : A six-membered ring containing two nitrogen atoms, which is common in many pharmacologically active compounds.
- Dichlorophenyl group : This moiety is known to enhance the lipophilicity and biological activity of compounds.
- Pyridinylmethylamino side chain : This structure may contribute to the interaction with biological targets.
Table 1: Structural Components
| Component | Description |
|---|---|
| Piperazine | Six-membered ring with two nitrogen atoms |
| 3,4-Dichlorophenyl | Enhances lipophilicity and activity |
| Pyridinylmethylamino | Potential target interaction |
The compound has been studied for its role as a protein tyrosine kinase inhibitor. Protein kinases are crucial in regulating cellular processes such as growth and differentiation. The inhibition of these enzymes can lead to decreased proliferation of cancer cells.
Key Findings
- Inhibition of EGFR : The compound demonstrates significant binding affinity to the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Studies using surface plasmon resonance (SPR) technology have quantified this interaction, showing effective inhibition at low micromolar concentrations .
- Selectivity for Kinases : Research indicates that the compound selectively inhibits mutant forms of kinases associated with specific cancers, such as those involved in gastrointestinal stromal tumors (GIST) and systemic mastocytosis .
Antitumor Activity
In vitro studies have shown that this compound effectively reduces cell viability in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate strong antitumor potential, particularly against cells with overexpressed EGFR.
Case Study: GIST Treatment
A study focused on patients with GIST harboring the PDGFRA D842V mutation demonstrated that treatment with this compound resulted in significant tumor reduction. The selectivity for mutant kinases allowed for effective targeting while minimizing off-target effects .
Table 2: Efficacy Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.5 | EGFR Inhibition |
| HCT116 (Colon) | 0.8 | PDGFRA Inhibition |
| MCF7 (Breast) | 1.2 | General Tyrosine Kinase Inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?
- Methodology : The synthesis involves multi-step reactions, typically starting with functionalization of the piperazine core. Key steps include:
- Step 1 : Coupling of the 3,4-dichlorophenyl group to the piperazine ring via nucleophilic substitution under reflux conditions (e.g., using dichloromethane or ethanol as solvents) .
- Step 2 : Formation of the carboxamide linkage using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the pyridin-4-ylmethylamino-ethyl moiety .
- Critical parameters : Temperature control (±2°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid) significantly impact yield. Purity (>95%) is ensured via HPLC and ¹H/¹³C NMR for structural validation .
Q. How should researchers characterize the compound’s stability under physiological conditions?
- Methodology :
- Hydrolytic stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Piperazine derivatives often show pH-dependent stability, with amide bonds susceptible to hydrolysis in acidic environments .
- Photostability : Expose to UV light (λ = 254 nm) and track decomposition using TLC or UV-Vis spectroscopy .
Q. What spectroscopic techniques are most effective for confirming structural integrity?
- Answer :
- ¹H/¹³C NMR : Assign peaks for the dichlorophenyl aromatic protons (δ 7.2–7.8 ppm) and pyridylmethylamino protons (δ 3.5–4.0 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm mass error.
- IR spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and secondary amine N-H bend (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can structural modifications to the pyridin-4-ylmethyl group alter receptor binding affinity?
- Methodology :
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., dopamine D3 or serotonin 5-HT2A). The pyridyl nitrogen’s lone pair may form hydrogen bonds with receptor residues .
- SAR studies : Synthesize analogs with substituents (e.g., -CF₃, -OCH₃) on the pyridine ring and compare IC₅₀ values in radioligand binding assays .
Q. What experimental designs resolve contradictions in reported biological activity data?
- Case example : If one study reports antagonism at dopamine receptors while another shows no activity:
- Step 1 : Replicate assays using identical cell lines (e.g., HEK293 transfected with human D2/D3 receptors) and ligand concentrations (1 nM–10 µM).
- Step 2 : Control for batch-to-batch compound variability via elemental analysis and chiral HPLC .
- Step 3 : Validate findings with orthogonal methods (e.g., calcium flux assays vs. cAMP accumulation) .
Q. How can researchers optimize pharmacokinetic properties without compromising target engagement?
- Strategies :
- LogP adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to the pyridinyl moiety to enhance aqueous solubility while maintaining ClogP < 3 .
- Metabolic stability : Conduct microsomal assays (human liver microsomes, 1 mg/mL) to identify vulnerable sites (e.g., piperazine N-dealkylation) and block them with methyl or cyclopropyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
